3-(Chlorosulfonyl)-4-hydroxybenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is an organosulfur compound with the molecular formula C7H5ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorosulfonyl group and the hydrogen atom at the 4-position is replaced by a hydroxyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid typically involves the chlorosulfonation of 4-hydroxybenzoic acid. The reaction is carried out by treating 4-hydroxybenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
Reaction Setup: 4-hydroxybenzoic acid is dissolved in a suitable solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature below 25°C to prevent decomposition.
Reaction Progress: The mixture is stirred at room temperature for several hours to ensure complete reaction.
Workup: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reaction: Conducting the reaction in large reactors with efficient temperature control systems.
Continuous Addition: Using automated systems to add chlorosulfonic acid continuously to the reaction mixture.
Efficient Workup: Employing filtration and washing systems to handle large quantities of the product.
Purification: Utilizing industrial-scale recrystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-hydroxybenzoic acid and sulfuric acid under acidic or basic conditions.
Reduction: Reduction of the chlorosulfonyl group can yield 4-hydroxybenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetone
Catalysts: Triethylamine (Et3N) for substitution reactions
Conditions: Room temperature to moderate heating (25-60°C)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonamides: Formed by reaction with thiols
4-Hydroxybenzenesulfonic Acid: Formed by reduction of the chlorosulfonyl group
Scientific Research Applications
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate, or sulfonamide linkages. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but with the chlorosulfonyl group at the 4-position instead of the 3-position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group and an isocyanate group, used in different synthetic applications
4-Chloro-3-nitrobenzoic acid: Contains a chloro and nitro group, used in different chemical reactions.
Uniqueness
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of both a chlorosulfonyl and a hydroxyl group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable products highlights its versatility compared to similar compounds .
Properties
IUPAC Name |
3-chlorosulfonyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHBVJEQDQGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507134 | |
Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77719-02-9 | |
Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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